![molecular formula C23H19ClF2N4O3S B610140 5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 1652573-86-8](/img/structure/B610140.png)
5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PLX7683 is a paradox breaker. Paradox breakers overcame several known mechanisms of resistance to first-generation RAF inhibitors. Dissociating MAPK pathway inhibition from paradoxical activation might yield both improved safety and more durable efficacy than first-generation RAF inhibitors
Scientific Research Applications
Antimicrobial and Anticancer Agents
Compounds similar to 5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives with related moieties exhibited significant antimicrobial and anticancer activities, showing higher efficacy than reference drugs in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study found that pyrrolopyridine analogs showed in vitro antibacterial activity (Toja et al., 1986).
Structural Characterization and Biological Activity
The synthesis and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds have been reported, indicating the significance of such compounds in medicinal chemistry. These compounds were fully characterized and demonstrated promising biological activities (Sroor, 2019).
Antibacterial and Antimycobacterial Activity
Compounds structurally related to the target chemical have been synthesized and shown to possess antibacterial and antimycobacterial activities. For example, a novel compound showed activity against various bacterial strains and Mycobacterium tuberculosis (Nural et al., 2018).
Antioxidant Activities
Certain derivatives, similar in structure, have been synthesized and evaluated for their antioxidant activities. Some of these derivatives have shown promising results in this regard (Bialy & Gouda, 2011).
Synthesis and Application in Medicinal Chemistry
Various synthesis methods have been explored for similar compounds, contributing to the development of new therapeutic agents. These synthesis processes are crucial for the exploration of novel medicinal compounds (Sah et al., 2014).
properties
CAS RN |
1652573-86-8 |
|---|---|
Product Name |
5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine |
Molecular Formula |
C23H19ClF2N4O3S |
Molecular Weight |
504.94 |
IUPAC Name |
5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C23H19ClF2N4O3S/c1-3-30(2)34(32,33)29-16-9-19(25)21(20(26)10-16)22(31)18-12-28-23-17(18)8-14(11-27-23)13-4-6-15(24)7-5-13/h4-12,29H,3H2,1-2H3,(H,27,28) |
InChI Key |
LLAFAUCUKNMECC-UHFFFAOYSA-N |
SMILES |
CCN(C)S(=O)(=O)NC1=CC(=C(C(=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PLX7683; PLX-7683; PLX 7683. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)
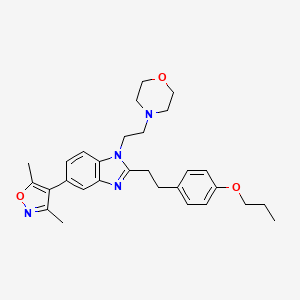
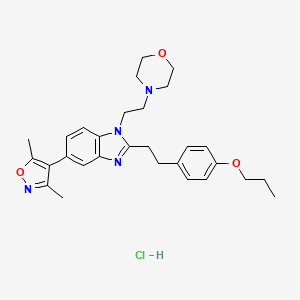
![N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide](/img/structure/B610065.png)
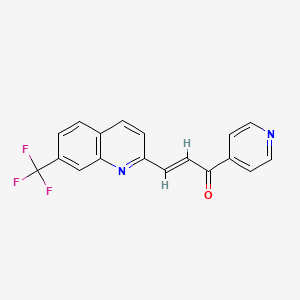
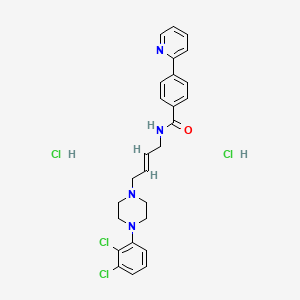

![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)
![4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid](/img/structure/B610077.png)
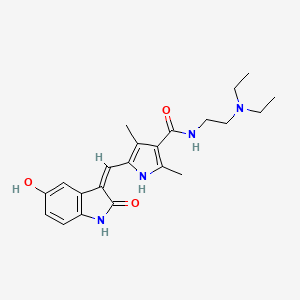
![N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B610080.png)